1-N-(pyrazin-2-yl)benzene-1,4-diamine 1-N-(pyrazin-2-yl)benzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 1016876-60-0
VCID: VC11619300
InChI:
SMILES:
Molecular Formula: C10H10N4
Molecular Weight: 186.2

1-N-(pyrazin-2-yl)benzene-1,4-diamine

CAS No.: 1016876-60-0

Cat. No.: VC11619300

Molecular Formula: C10H10N4

Molecular Weight: 186.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-N-(pyrazin-2-yl)benzene-1,4-diamine - 1016876-60-0

Specification

CAS No. 1016876-60-0
Molecular Formula C10H10N4
Molecular Weight 186.2

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The molecule consists of a central benzene ring with two amine groups at the para positions (1,4-diamine). A pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4) is attached to one of the amine groups via a single bond. This configuration creates a planar, conjugated system that facilitates π-π stacking and hydrogen-bonding interactions .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) bonds dominate the spectrum, consistent with aromatic amines and pyrazine moieties.

  • NMR Spectroscopy: The ¹H NMR spectrum exhibits distinct signals for the benzene ring protons (δ 6.5–7.5 ppm), pyrazine protons (δ 8.0–8.5 ppm), and amine protons (δ 4.0–5.0 ppm) .

Crystallographic Data

While no single-crystal X-ray data for 1-N-(pyrazin-2-yl)benzene-1,4-diamine are available, structural analogs like N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine exhibit orthorhombic symmetry (Pna2₁) with intermolecular N–H⋯N hydrogen bonds stabilizing the lattice . Similar hydrogen-bonding networks are anticipated in the title compound, influencing its solubility and stability.

Synthesis and Purification Strategies

Synthetic Pathways

  • Coupling Reactions: Reacting benzene-1,4-diamine with 2-chloropyrazine under Ullmann or Buchwald-Hartwig conditions.

  • Multicomponent Reactions: Utilizing acetylenedicarboxylates or ethyl bromopyruvate with diaminobenzenes, as demonstrated for pyrroloquinoxaline derivatives .

Challenges in Purification

Like related aryl-substituted diamines, this compound may require chromatographic methods (e.g., silica gel columns with ethyl acetate/hexane eluents) or recrystallization from ethanol/water mixtures to achieve high purity . Bulky substituents on the pyrazine ring could mitigate oxidative degradation during purification .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue/DescriptionSource
Melting PointNot reported (decomposes above 200°C)
Boiling PointEstimated >300°C
Density~1.3 g/cm³ (predicted)
SolubilityModerate in DMSO, ethanol; low in water
pKa (amine groups)~8.5 (predicted)

The compound’s limited aqueous solubility arises from its aromatic rings, while polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance dissolution.

Comparative Analysis with Related Compounds

vs. Benzene-1,4-diamine (p-Phenylenediamine)

  • Reactivity: The pyrazine substituent in 1-N-(pyrazin-2-yl)benzene-1,4-diamine introduces additional nitrogen lone pairs, increasing susceptibility to electrophilic substitution at the pyrazine ring.

  • Applications: Unlike p-phenylenediamine (used in polymers and hair dyes), the title compound’s applications remain exploratory, focusing on pharmaceuticals .

vs. N-(Pyridin-2-yl)benzene-1,2-diamine Derivatives

Pyridine-substituted analogs exhibit stronger hydrogen-bonding networks due to the pyridine’s basic nitrogen, whereas the pyrazine derivative’s dual nitrogen atoms may foster unique dimerization patterns .

Future Research Directions

  • Synthetic Optimization: Developing one-pot, catalyst-free methodologies to improve yield and scalability .

  • Biological Screening: Evaluating antitumor, antiviral, and antitubercular activities in vitro.

  • Material Science Applications: Investigating metal-organic frameworks (MOFs) or conductive polymers derived from this ligand.

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